molecular formula C10H13N3O B2910795 N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide CAS No. 2411246-18-7

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide

Cat. No. B2910795
CAS RN: 2411246-18-7
M. Wt: 191.234
InChI Key: DDEWTUIPQDNNIU-UHFFFAOYSA-N
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Description

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 that has been extensively studied in both in vitro and in vivo experiments. MPEP has become an important tool for researchers studying the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide inhibits the downstream signaling pathways that are activated by this receptor.
Biochemical and Physiological Effects:
N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of synaptic plasticity, and the reduction of neuroinflammation. These effects are thought to be mediated by the blockade of mGluR5 activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide in lab experiments is its specificity for mGluR5. This allows researchers to selectively block the activity of this receptor without affecting other signaling pathways. However, one limitation of using N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide. One area of interest is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Another area of research is the development of more selective and potent mGluR5 antagonists that could be used as potential therapeutics. Finally, there is also interest in investigating the potential use of N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide as a tool for studying the function of mGluR5 in non-neuronal tissues such as the immune system.

Synthesis Methods

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-methylpyrimidine-4-carboxylic acid with ethyl acrylate in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with N-(2-aminoethyl)prop-2-enamide to yield N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. Some of the areas of research where N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide has been used include addiction, anxiety, depression, Parkinson's disease, and Fragile X syndrome.

properties

IUPAC Name

N-[1-(2-methylpyrimidin-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-4-10(14)12-7(2)9-5-6-11-8(3)13-9/h4-7H,1H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEWTUIPQDNNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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